

# A Comparative Meta-Analysis of Approved KRAS Inhibitors in Clinical Trials

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## Compound of Interest

Compound Name: KRAS inhibitor-7

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A detailed guide for researchers and drug development professionals on the clinical performance of sotorasib and adagrasib, the first-generation of FDA-approved KRAS inhibitors.

The development of targeted therapies against KRAS, a notoriously challenging oncogene to drug, has marked a significant breakthrough in cancer treatment. This guide provides a comprehensive meta-analysis of the clinical trial data for the two FDA-approved KRAS G12C inhibitors: sotorasib (Lumakras™) and adagrasib (Krazati™). The information is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of their clinical performance.

## Efficacy in Non-Small Cell Lung Cancer (NSCLC)

Sotorasib and adagrasib have both demonstrated clinical benefit in patients with previously treated KRAS G12C-mutated NSCLC. The following tables summarize the key efficacy data from their pivotal clinical trials.

Efficacy Endpoint	Sotorasib (CodeBreak 200)[1][2]	Adagrasib (KRYSTAL-12) [3][4]
Objective Response Rate (ORR)	28.1%	Not explicitly stated in the provided search results
Median Progression-Free Survival (PFS)	5.6 months	Not explicitly stated in the provided search results
12-month PFS Rate	24.8%	Not explicitly stated in the provided search results
Median Overall Survival (OS)	Not mature in CodeBreak 200	Not explicitly stated in the provided search results

Efficacy Endpoint	Sotorasib (CodeBreak 100 - Phase 2)[1]	Adagrasib (KRYSTAL-1 - Phase 1/2)
Objective Response Rate (ORR)	37.1%	42.9%
Median Progression-Free Survival (PFS)	6.8 months	6.5 months
Median Overall Survival (OS)	12.5 months	12.6 months
Median Duration of Response (DoR)	11.1 months	8.5 months

## Safety and Tolerability

The safety profiles of sotorasib and adagrasib are generally considered manageable. The most common treatment-related adverse events (TRAEs) are summarized below. A matching-adjusted indirect comparison suggested that sotorasib may have a more favorable safety profile than adagrasib, with lower odds of TRAEs leading to dose reduction or interruption.[3][5]

Adverse Event (Any Grade)	Sotorasib (CodeBreak 100)	Adagrasib (KRYSTAL-1)
Diarrhea	Lower incidence	Higher incidence
Nausea	Lower incidence	Higher incidence
Vomiting	Lower incidence	Higher incidence
Fatigue	Lower incidence	Higher incidence
Hepatotoxicity (Increased ALT/AST)	Present	Present
QTc Prolongation	Less common	More common

## Experimental Protocols

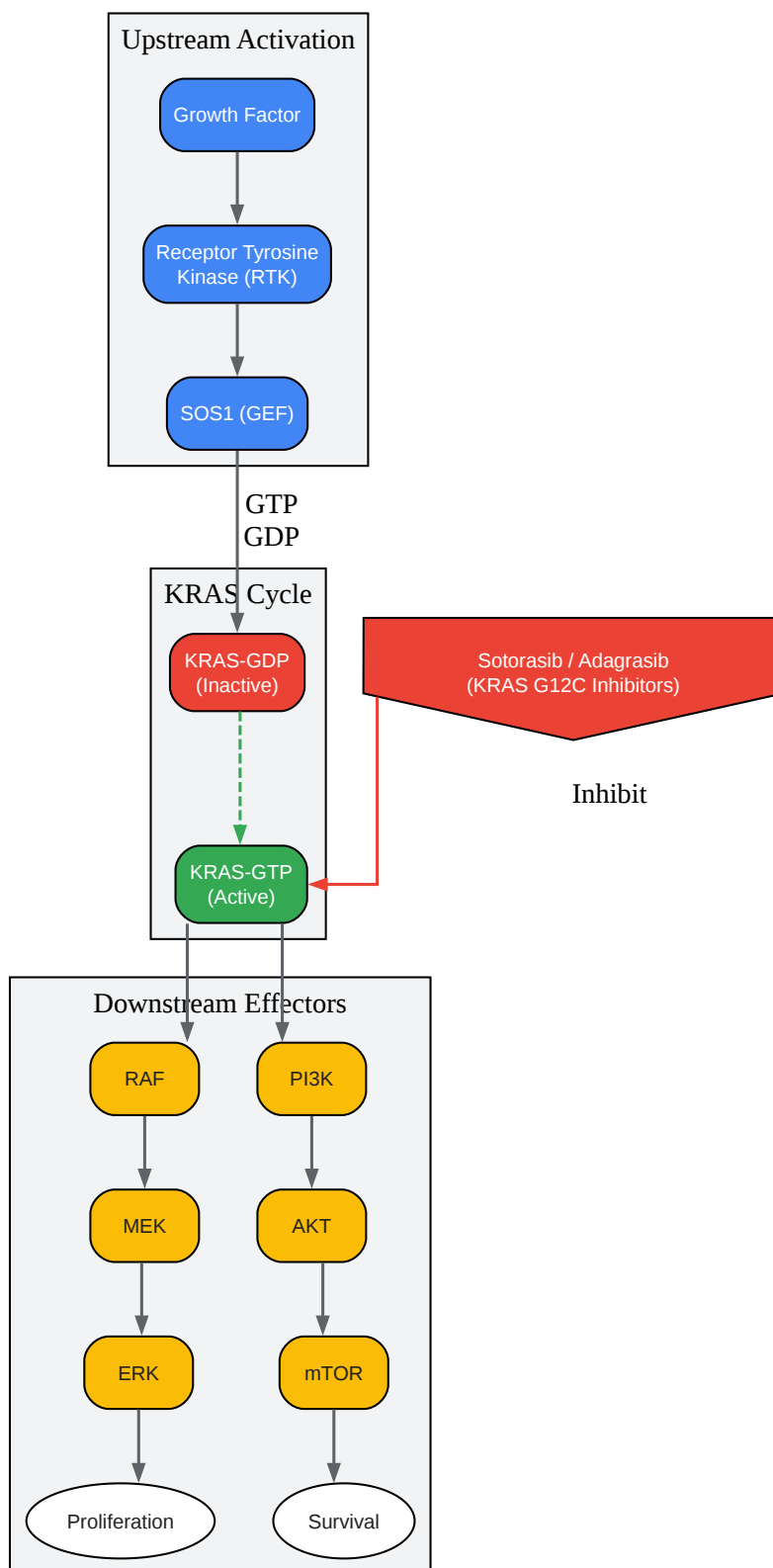
The clinical development programs for sotorasib (CodeBreak) and adagrasib (KRYSTAL) encompass a series of studies designed to evaluate their safety and efficacy across various tumor types harboring the KRAS G12C mutation.

**CodeBreak Program (Sotorasib):** The CodeBreak 100 trial was a Phase 1/2, first-in-human, open-label, multicenter study that enrolled patients with KRAS G12C-mutant solid tumors who had received prior systemic anticancer therapy.[6] The Phase 2 portion of the study focused on NSCLC patients and the primary endpoint was objective response rate.[6] The CodeBreak 200 trial was a Phase 3, randomized, controlled study comparing sotorasib to docetaxel in patients with previously treated advanced NSCLC with the KRAS G12C mutation.[1][2] The primary endpoint was progression-free survival.[1][2]

**KRYSTAL Program (Adagrasib):** The KRYSTAL-1 trial was a Phase 1/2, multicohort study evaluating adagrasib in patients with advanced solid tumors harboring a KRAS G12C mutation.[7] The study included cohorts for NSCLC, colorectal cancer, and other solid tumors.[7] The KRYSTAL-12 study is a Phase 3, randomized trial comparing adagrasib to docetaxel in patients with previously treated NSCLC with a KRAS G12C mutation.[8] The primary endpoint is progression-free survival.[8]

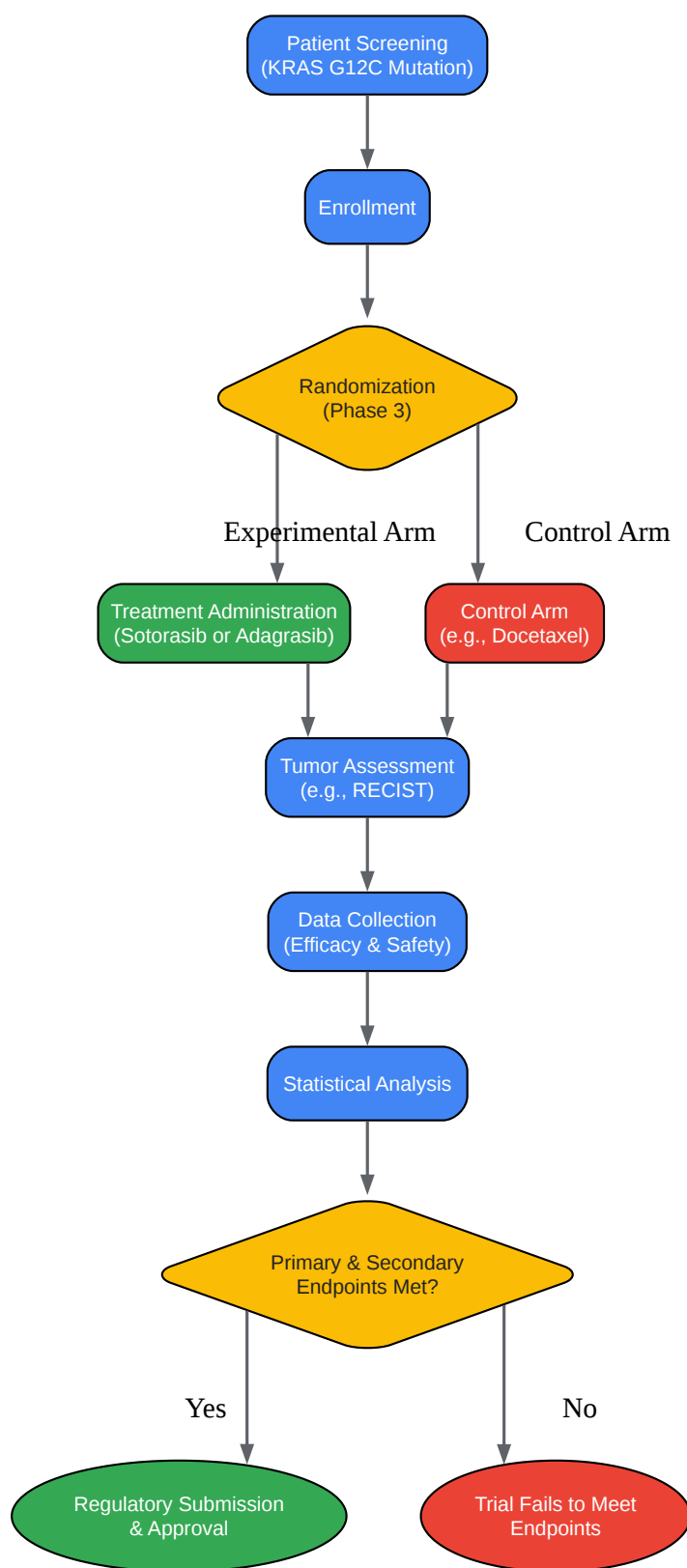
## Visualizing Key Pathways and Processes

To better understand the mechanism of action of KRAS inhibitors and the design of their clinical trials, the following diagrams are provided.



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Caption: Simplified KRAS signaling pathway and the mechanism of action of KRAS G12C inhibitors.



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Caption: Generalized workflow of a pivotal clinical trial for a KRAS inhibitor.

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